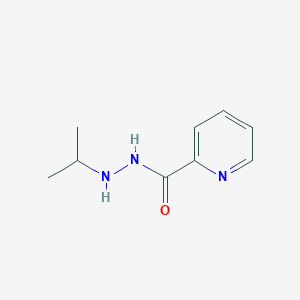

Picolinic acid, 2-isopropylhydrazide

Description

Structure

3D Structure

Properties

CAS No. |

58430-99-2 |

|---|---|

Molecular Formula |

C9H13N3O |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

N'-propan-2-ylpyridine-2-carbohydrazide |

InChI |

InChI=1S/C9H13N3O/c1-7(2)11-12-9(13)8-5-3-4-6-10-8/h3-7,11H,1-2H3,(H,12,13) |

InChI Key |

IRGKCIREJKNGGC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NNC(=O)C1=CC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Picolinic Acid, 2 Isopropylhydrazide

Precursor Synthesis Strategies

The efficient construction of Picolinic acid, 2-isopropylhydrazide relies on the successful synthesis of its two main precursors: picolinic acid and isopropylhydrazine. Various methods have been developed for the preparation of these essential building blocks.

Synthesis of Picolinic Acid (Pyridine-2-carboxylic acid)

Picolinic acid, or pyridine-2-carboxylic acid, is a derivative of pyridine (B92270) with a carboxylic acid group at the 2-position. wikipedia.org Its synthesis is a critical first step and is most commonly achieved through the oxidation of 2-picoline (2-methylpyridine).

Traditional and industrial methods for the preparation of picolinic acid heavily rely on the oxidation of 2-picoline. One of the classic laboratory methods involves the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). wikipedia.orgorgsyn.org In this procedure, 2-picoline is heated with an aqueous solution of KMnO₄. The reaction proceeds until the characteristic purple color of the permanganate disappears, indicating its consumption. The resulting manganese dioxide is filtered off, and the picolinic acid is isolated from the filtrate. orgsyn.org Oxidation using nitric acid is another established method. wikipedia.org

On a commercial scale, a common route involves the ammoxidation of 2-picoline to produce 2-cyanopyridine, which is then subjected to hydrolysis to yield picolinic acid. wikipedia.org

Heterogeneous catalytic oxidation presents a more modern approach. Studies have investigated various binary oxide catalysts for the gas-phase oxidation of 2-picoline. Vanadium-titanium (V-Ti) oxide catalysts, particularly those based on titanium dioxide in its anatase form, have been identified as highly selective for producing picolinic acid. researchgate.net Research has shown that with binary catalysts containing 20–50% vanadium pentoxide, a selectivity for picolinic acid of 19–22% can be achieved at a 36–74% conversion of 2-picoline over a temperature range of 200–300°C. researchgate.netresearchgate.net

| Oxidizing Agent/Catalyst | Substrate | Key Conditions | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Potassium Permanganate (KMnO₄) | 2-Picoline | Aqueous solution, heating | Yields of 50-51% (as hydrochloride salt) reported. | orgsyn.org |

| Nitric Acid | 2-Picoline | Heating | Established industrial method. | wikipedia.org |

| Vanadium-Titanium Oxide (V₂O₅-TiO₂) | 2-Picoline | Gas-phase, 200–300°C | 19-22% selectivity for picolinic acid. | researchgate.net |

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient catalytic systems. The use of heterogeneous catalysts, such as the aforementioned V-Ti oxides, is considered a greener approach compared to stoichiometric oxidants like KMnO₄, as they can be recycled and minimize waste. google.com These catalytic methods often use air as the oxidant, which is an environmentally friendly and low-cost option. google.com The goal is to develop catalysts that offer high selectivity and conversion rates at lower temperatures, reducing energy consumption and by-product formation. google.com

Furthermore, picolinic acid itself has been recognized as a non-toxic, commercially available, and sustainable hydrogen bond donor catalyst for certain organic reactions, highlighting its role within green chemistry. rsc.org The development of multicomponent reactions using novel heterogeneous catalysts to produce picolinic acid derivatives also represents a green synthetic route, often proceeding at ambient temperatures. researchgate.netnih.gov

Synthesis of Isopropylhydrazine Building Blocks

Isopropylhydrazine is the second key precursor required for the synthesis of the target molecule. Several synthetic routes to this compound have been reported.

One common method involves a two-step process starting from hydrazine (B178648). First, hydrazine hydrate (B1144303) is reacted with hydrochloric acid to form hydrazine hydrochloride. This salt is then reacted with isopropanol (B130326) under inert gas protection. The resulting isopropylhydrazine hydrochloride is subsequently treated with a base, such as hydrazine hydrate, to liberate the free isopropylhydrazine, which is then purified by distillation. google.com

A more direct, one-step method has also been developed. This process involves the direct alkylation of hydrazine hydrate with isopropanol in the presence of a catalyst, such as a macroporous strong acid cation exchange resin (e.g., HD-8). The reaction is carried out at elevated temperatures (e.g., 110°C) under an inert atmosphere. This method is advantageous due to fewer processing steps, simpler post-reaction workup, and reduced waste generation. google.com

| Starting Materials | Key Reagents/Catalysts | Methodology | Reference |

|---|---|---|---|

| Hydrazine Hydrate, Hydrochloric Acid, Isopropanol | - | Two-step: Formation of hydrazine hydrochloride, followed by reaction with isopropanol and final liberation of the free base. | google.com |

| Hydrazine Hydrate, Isopropanol | HD-8 Macroporous Strong Acid Cation Exchange Resin | One-step direct alkylation under inert gas at elevated temperature. | google.com |

Direct Synthesis Routes for this compound

With both picolinic acid and isopropylhydrazine in hand, the final step is the formation of the hydrazide bond to yield this compound. This transformation falls under the category of amidation reactions.

Amidation and Hydrazide Bond Formation Strategies

The formation of a hydrazide from a carboxylic acid and a hydrazine is a well-established chemical transformation. These reactions typically require activation of the carboxylic acid to facilitate the nucleophilic attack by the hydrazine.

A general and effective method involves the conversion of picolinic acid into a more reactive derivative, such as an acyl chloride. Picolinic acid can be reacted with thionyl chloride (SOCl₂) to form picolinoyl chloride. nih.gov This highly reactive intermediate is then treated with isopropylhydrazine in the presence of a base (like triethylamine) to neutralize the HCl generated during the reaction. This procedure affords the desired N-alkyl-N-phenylpicolinamides and is a standard protocol for amide bond formation. nih.govnih.gov

Alternative coupling reagents commonly used in peptide synthesis can also be employed. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) facilitate the direct coupling of carboxylic acids and amines (or hydrazines) under mild conditions, often providing high yields with simple purification. researchgate.net

While the direct synthesis of this compound is not extensively detailed, the synthesis of its isomer, Iproniazid (B1672159) (isonicotinic acid 2-isopropylhydrazide), provides a clear and analogous pathway. One reported synthesis for Iproniazid involves treating isoniazid (B1672263) (isonicotinohydrazide) with isopropyl bromide in absolute alcohol in the presence of a sodium base. drugfuture.com Applying this logic, one could first prepare picolinic acid hydrazide (by reacting a picolinic acid ester with hydrazine hydrate) and subsequently alkylate it with an isopropyl halide to obtain the final product.

The synthesis of Iproniazid can also be achieved by reacting isonicotinohydrazide with acetone (B3395972) to form the N'-(propan-2-ylidene)isonicotinohydrazide, which is then selectively hydrogenated using a platinum catalyst to yield the final product. wikipedia.org This reductive amination strategy is also a viable approach for the synthesis of this compound.

| Picolinic Acid Source | Hydrazine Source | Coupling Method/Reagents | Description | Reference |

|---|---|---|---|---|

| Picolinic Acid | Isopropylhydrazine | 1. Thionyl Chloride (SOCl₂) 2. Triethylamine | Two-step: Picolinic acid is converted to picolinoyl chloride, which then reacts with isopropylhydrazine. | nih.gov |

| Picolinic Acid | Isopropylhydrazine | DMTMM (Coupling Agent) | Direct coupling of the carboxylic acid and hydrazine under mild conditions. | researchgate.net |

| Picolinic Acid Hydrazide | Isopropyl Bromide | Sodium base in alcohol | Alkylation of the pre-formed hydrazide with an isopropyl halide (analogous to Iproniazid synthesis). | drugfuture.com |

| Picolinic Acid Hydrazide | Acetone | 1. Hydrazone formation 2. Catalytic Hydrogenation (e.g., Pt catalyst) | Reductive amination pathway via a hydrazone intermediate (analogous to Iproniazid synthesis). | wikipedia.org |

Optimization of Reaction Conditions for Yield and Purity

While specific optimization studies for the synthesis of this compound are not extensively documented in publicly available literature, general principles for optimizing the synthesis of hydrazides and related derivatives can be applied. The primary synthesis route for picolinic acid hydrazides involves the reaction of a picolinic acid ester, such as ethyl picolinate (B1231196), with a hydrazine derivative. researchgate.net Key parameters that can be adjusted to enhance yield and purity include the choice of solvent, reaction temperature, and the molar ratio of reactants.

The selection of an appropriate solvent is crucial. Alcohols, such as ethanol, are commonly used as they effectively dissolve both the ester and the hydrazine hydrate. researchgate.net The reaction temperature is another critical factor. Typically, these reactions are carried out under reflux to ensure a sufficient reaction rate. nih.govmdpi.com The duration of the reflux can be optimized to maximize the conversion of the starting materials while minimizing the formation of byproducts.

Furthermore, the molar ratio of the picolinic acid ester to the isopropylhydrazine is a key variable. A slight excess of the hydrazine derivative may be employed to drive the reaction to completion. Post-reaction workup procedures, including crystallization and filtration, are essential for isolating a pure product. Recrystallization from a suitable solvent system can significantly improve the purity of the final compound.

A systematic approach to optimizing these conditions, such as a design of experiments (DoE) methodology, could be employed to identify the ideal combination of factors for maximizing the yield and purity of this compound.

Table 1: General Parameters for Optimization of Picolinic Acid Hydrazide Synthesis

| Parameter | Variable | Common Range/Options | Potential Impact |

|---|---|---|---|

| Solvent | Type | Ethanol, Methanol, Isopropanol | Solubility of reactants, reaction rate |

| Temperature | Reaction Temperature | Room Temperature to Reflux | Reaction kinetics, byproduct formation |

| Reactants | Molar Ratio (Ester:Hydrazine) | 1:1 to 1:1.5 | Reaction completion, impurity profile |

| Catalyst | Presence/Absence | Glacial Acetic Acid (for hydrazone formation) | Increased reaction rate |

| Reaction Time | Duration | 1 - 24 hours | Product yield, extent of side reactions |

| Purification | Method | Recrystallization, Column Chromatography | Final product purity |

Advanced Chemical Modifications and Analogues

The picolinic acid hydrazide scaffold serves as a versatile platform for the development of a wide array of novel chemical entities with diverse structural features and potential applications.

Synthesis of Novel Picolinoyl Derivatives

The chemical reactivity of the hydrazide moiety in picolinic acid hydrazides allows for the synthesis of a variety of derivatives. A common modification involves the condensation of the hydrazide with various aldehydes and ketones to form picolinoyl hydrazones. This reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid, such as glacial acetic acid. mdpi.com

For instance, a range of isonicotinic acid hydrazones have been synthesized by reacting isoniazid (isonicotinic acid hydrazide) with different aromatic aldehydes. nih.gov This same principle can be applied to this compound to generate a library of corresponding hydrazone derivatives. The choice of the aldehyde or ketone reactant allows for the introduction of a wide range of substituents, thereby modifying the steric and electronic properties of the final molecule.

Another approach to creating novel derivatives is through the formation of hybrid molecules. For example, a hybrid of isoniazid and pyrazinoic acid has been synthesized, demonstrating the potential to link the picolinoyl moiety to other chemical scaffolds. rsc.org

Structural Diversification Strategies for this compound Analogues

Structural diversification of the this compound core can be achieved through several strategies. One key approach is the modification of the pyridine ring. Various substituents can be introduced onto the pyridine ring of picolinic acid before the hydrazide formation step. This allows for the synthesis of analogues with altered electronic and steric properties.

Furthermore, the hydrazide portion of the molecule offers significant opportunities for diversification. Beyond the formation of hydrazones, the nitrogen atoms of the hydrazide can be further functionalized. For example, the synthesis of hybrid conjugates of pyrazinoic acid with isoniazid has been achieved using amino acid linkers, showcasing a method to introduce peptidic fragments. rsc.org

The development of heterocyclic rings derived from picolinic acid hydrazide represents another diversification strategy. For example, the reaction of acid hydrazones with chloroacetyl chloride can yield azetidin-2-one (B1220530) rings (β-lactams), and reactions with anhydrides can lead to the formation of oxadiazole or other heterocyclic systems. tjpsj.org

Table 2: Examples of Structural Diversification of Picolinoyl Hydrazides

| Starting Material | Reagent | Product Type |

|---|---|---|

| Picolinic acid hydrazide | Aromatic Aldehyde | Picolinoyl Hydrazone |

| Picolinic acid hydrazide | Pyrazinoic Acid with Amino Acid Linker | Hybrid Conjugate |

| Picolinic acid hydrazide | Carbon Disulfide | Oxadiazole-thione |

Development of Metal Complexes of Picolinic Acid Derivatives

Picolinic acid and its derivatives, including hydrazides, are excellent chelating agents for a variety of metal ions. The pyridine nitrogen and the carbonyl oxygen of the picolinoyl moiety can coordinate to a metal center, forming stable complexes. nih.gov

The structural and electronic properties of these metal complexes can be fine-tuned by modifying the picolinic acid ligand. The introduction of different substituents on the pyridine ring or derivatization of the hydrazide group can alter the coordination environment around the metal ion, leading to complexes with varying properties. Spectroscopic techniques such as FT-IR and UV-Visible spectroscopy, along with magnetic susceptibility measurements, are commonly used to characterize these metal complexes and determine their geometry. researchgate.net

Table 3: Examples of Metal Complexes with Picolinic Acid Derivatives

| Ligand | Metal Salt | Resulting Complex Geometry (Example) |

|---|---|---|

| Picolinic Acid | Cobalt(II) Perchlorate | Octahedral |

| Picolinic Acid | Nickel(II) Perchlorate | Octahedral |

Investigations into the Biological Activity Profile of Picolinic Acid, 2 Isopropylhydrazide

Exploration of Antiviral Potential

Picolinic acid (PA), a natural metabolite of the amino acid tryptophan, has demonstrated significant antiviral properties, particularly against enveloped viruses. mssm.eduwikipedia.orgnih.gov Its mechanism of action is primarily directed at the early stages of viral infection, offering a host-directed therapeutic strategy with a potentially high barrier to resistance. thailandmedical.news

Research has established Picolinic Acid as a broad-spectrum inhibitor of enveloped viruses. mssm.eduthailandmedical.news These viruses are characterized by an outer lipid membrane, derived from the host cell, which is crucial for their entry into new cells. thehindu.com The majority of human viruses with high pandemic potential fall into this category. thehindu.comnewindianexpress.com

The primary mechanism of PA's antiviral action is the disruption of the fusion process between the viral envelope and the host cell membrane. thehindu.comiasgyan.innih.gov By specifically blocking this fusion, Picolinic Acid effectively prevents the viral genetic material from entering the host cell and initiating replication. iasgyan.in This inhibitory action is effective against a range of enveloped viruses, including flaviviruses like Zika virus and Japanese encephalitis virus, herpes simplex virus, and parainfluenza virus. mssm.eduthehindu.com Conversely, the compound has shown little to no effect on non-enveloped viruses such as rotavirus and coxsackievirus, highlighting the specificity of its mechanism. thehindu.comnewindianexpress.com Mechanistic studies further reveal that PA compromises the integrity of the viral membrane and interferes with cellular endocytosis, a process many viruses exploit to enter cells. mssm.edunih.gov

Table 1: Antiviral Spectrum of Picolinic Acid Against Enveloped Viruses

| Viral Family/Genus | Specific Virus Examples | Reported Effect of Picolinic Acid |

|---|---|---|

| Coronaviridae | SARS-CoV-2 | Potent inhibition of viral entry and replication. thailandmedical.newsnews-medical.net |

| Orthomyxoviridae | Influenza A Virus (IAV) | Inhibition of viral entry and replication. thailandmedical.newsnews-medical.net |

| Flaviviridae | Zika Virus, Japanese Encephalitis Virus | Effective blocking of viral entry. thehindu.comiasgyan.in |

| Herpesviridae | Herpes Simplex Virus (HSV) | Broad-spectrum antiviral activity reported. mssm.edu |

| Paramyxoviridae | Parainfluenza Virus | Broad-spectrum antiviral activity reported. mssm.edu |

The antiviral efficacy of Picolinic Acid has been specifically highlighted in studies involving Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Influenza A Virus (IAV). thailandmedical.newsindiatimes.com Research has shown that PA is a potent inhibitor of SARS-CoV-2, with one study noting a two-log reduction in viral RNA in the presence of a non-toxic dose of 2 mM PA in HEK293T-ACE2 cells. news-medical.net The activity against SARS-CoV-2 was found to be even more potent than against other tested viruses. thehindu.comnewindianexpress.com

Similarly, PA effectively inhibits IAV replication by interfering with the fusion of the viral and endosomal membranes. news-medical.net Pre-clinical animal models have corroborated these in vitro findings. In Syrian hamster models, PA protected against SARS-CoV-2 infection, and in BALB/c murine models, it restricted IAV replication and pathogenesis. thailandmedical.news When administered to infected animals, the compound was found to reduce the viral load in the lungs. thehindu.comnewindianexpress.com These studies underscore the potential of Picolinic Acid as a promising antiviral agent against significant respiratory pathogens. nih.gov

Antimicrobial Activity Studies

Beyond its antiviral and immunomodulatory roles, Picolinic Acid itself exhibits direct antimicrobial properties against a variety of microorganisms. This activity may be linked to its function as a chelating agent for metal ions that are essential for microbial growth and enzymatic processes. chemicalbook.compan.olsztyn.pl

Studies have demonstrated that Picolinic Acid has antibacterial activity against several bacterial strains. researchgate.net Research has shown its efficacy against Serratia marcescens, Klebsiella pneumoniae, Escherichia coli, Shigella flexneri, Bacillus cereus, Proteus vulgaris, and Micrococcus luteus, with a minimum inhibitory concentration (MIC) of 0.5 mg/mL reported for these organisms. researchgate.net Other studies found that PA showed antimicrobial activity at concentrations ranging from 0.02 to 0.78 mg/mL at a pH of 5.0. pan.olsztyn.pl The compound is also effective against Pseudomonas aeruginosa. pan.olsztyn.pl The mechanism of action may involve the chelation of iron, thereby interfering with the pathogen's metabolism. pan.olsztyn.pl

Table 3: Minimum Inhibitory Concentration (MIC) of Picolinic Acid Against Various Bacteria

| Bacterial Species | Reported MIC (mg/mL) | Reference |

|---|---|---|

| Serratia marcescens | 0.5 | researchgate.net |

| Klebsiella pneumoniae | 0.5 | researchgate.net |

| Escherichia coli | 0.5 | researchgate.net |

| Proteus vulgaris | 0.5 | researchgate.net |

| Micrococcus luteus | 0.5 | researchgate.net |

| Enterobacter cloacae | 1.0 | researchgate.net |

| Proteus mirabilis | 1.5 | researchgate.net |

| Bacillus subtilis | 2.0 | researchgate.net |

| Staphylococcus aureus | 2.0 | researchgate.net |

Assessment against Fungal Pathogens

The parent compound, picolinic acid, is itself a metabolite of some fungi, such as Fusarium spp., and is known to be a phenoloxidase inhibitor scialert.net. Another related compound, dipicolinic acid (DPA), produced by Bacillus subtilis, has been shown to exhibit antifungal activity against several canker pathogens, including Alteraria alternata, Botryosphaeria dothidea, Rhizoctonia solani, and Valsa pyri frontiersin.orgnih.gov. The mechanism for DPA involves causing fungal apoptosis by inhibiting chitin biosynthesis, which leads to cell lysis nih.gov. The effectiveness of DPA was found to be highest at acidic pH levels and was enhanced by the presence of certain bivalent metals like zinc(II), cobalt(II), and copper(II) frontiersin.orgnih.gov.

Antifungal Activity of Picolinic Acid Derivatives

| Compound/Derivative | Fungal Pathogen(s) | Key Findings | Reference |

|---|---|---|---|

| N-phenyl-(3-chloro)-imino-picolinamide | Rhizoctonia solani | Maximum antifungal activity (ED₅₀ 29.1 μg/mL) | scialert.net |

| N-phenyl-(3-chloro)-imino-picolinamide | Alternaria alternata | High antifungal activity (ED₅₀ 33.9 μg/mL) | scialert.net |

| Dipicolinic Acid (DPA) | Valsa pyri | Complete growth inhibition at 5 mM | frontiersin.orgnih.gov |

| Dipicolinic Acid (DPA) | Botryosphaeria dothidea, Alternaria alternata | Complete growth inhibition at 10 mM | frontiersin.org |

Anticellular and Growth Regulatory Research

Effects on Cell Growth and Proliferation in Cultured Cell Lines

Picolinic acid has been shown to reversibly inhibit the growth of cultured cells nih.gov. Studies on various cell lines demonstrate its ability to interfere with cell proliferation. For example, derivatives of picolinic acid have been synthesized and tested for cytotoxic effects against human cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer) pensoft.netpensoft.net. In one such study, a novel derivative (designated as compound 5) showed selective anticancer activity against A549 lung cancer cells, with an IC50 value of 99.93 µM, while having no effect on MCF-7 cells or non-tumorigenic cell lines pensoft.netpensoft.net. This suggests that the antiproliferative effects can be cell-line specific. Furthermore, picolinic acid has demonstrated antitumor activity in animal models, retarding the growth of solid tumors from Ehrlich ascites tumor cells in mice and significantly increasing survival nih.gov.

Modulation of Cell Cycle Progression, as observed for Picolinic Acid

Picolinic acid acts as a cell cycle inhibitor, with its primary effect on normal cells being an arrest in the G1 phase nih.govgoogle.com. This block in the G1 (or G0) stage of the growth cycle has been demonstrated in untransformed normal rat kidney (NRK) cells nih.gov. The arrest is reversible, indicating an interaction with specific growth control mechanisms rather than overt toxicity in these cells nih.gov. The ability of various compounds to induce G1 cell cycle arrest is a known mechanism for suppressing cell proliferation and is often mediated by the regulation of key proteins like cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors such as p21 and p27 mdpi.comresearchgate.netfrontiersin.org.

Differential Responses in Transformed Cell Models, as seen with Picolinic Acid

A key finding in the research on picolinic acid is the differential response it elicits between normal and transformed (cancerous) cells nih.govgoogle.com. While normal cells are consistently arrested in the G1 phase, the effect on transformed cells varies depending on the transforming virus nih.gov. This differential cytotoxicity highlights a fundamental difference in the growth control and survival mechanisms between normal and transformed cells google.com.

Flow microfluorometry has been used to monitor these effects across numerous cell lines:

Normal cells are reversibly arrested in the G1 stage nih.gov.

Kirsten sarcoma virus-transformed cells are also blocked in G1 nih.gov.

Simian virus 40 (SV40)-transformed cells progress through the cell cycle but are blocked in the G2 phase nih.gov.

Polyoma or Harvey sarcoma virus-transformed cells show profiles indicating blocks in both G1 and G2 phases nih.gov.

Moloney sarcoma virus-transformed cells are not blocked in any specific phase of the cell cycle nih.gov.

This selective growth arrest and differential cytotoxicity suggest that picolinic acid interacts with a specific growth control mechanism that is altered in different ways by various transforming viruses nih.govgoogle.com.

Differential Effects of Picolinic Acid on Cell Cycle Progression

| Cell Type | Transforming Agent/Status | Observed Cell Cycle Block | Reference |

|---|---|---|---|

| Normal Rat Kidney (NRK) | Untransformed | G1 Phase | nih.gov |

| Various Cell Lines | Kirsten sarcoma virus | G1 Phase | nih.gov |

| Various Cell Lines | Simian virus 40 (SV40) | G2 Phase | nih.gov |

| Various Cell Lines | Polyoma or Harvey sarcoma virus | G1 and G2 Phases | nih.gov |

| Various Cell Lines | Moloney sarcoma virus | No specific phase block | nih.gov |

Neurobiological Activity Assessments

Picolinic acid, 2-isopropylhydrazide, more commonly known as iproniazid (B1672159), was the first monoamine oxidase inhibitor (MAOI) introduced into medicine and was originally used as an antidepressant wikipedia.orgbritannica.com. Its neurobiological activity is centered on its function as a non-selective, irreversible inhibitor of the enzyme monoamine oxidase (MAO) wikipedia.orgvedantu.com.

MAO is a critical enzyme responsible for the breakdown and inactivation of monoamine neurotransmitters, including serotonin (B10506), norepinephrine (B1679862), and dopamine vedantu.compatsnap.comnih.gov. There are two main isoforms of this enzyme, MAO-A and MAO-B; iproniazid inhibits both patsnap.comdrugbank.com.

The mechanism of action involves iproniazid, and its active metabolite isopropylhydrazine, reacting near the active site of the MAO enzyme wikipedia.org. This reaction is an irreversible process that prevents the enzyme from metabolizing its target neurotransmitters wikipedia.orgnih.gov. By inhibiting the enzymatic breakdown of these key neurotransmitters, iproniazid causes their concentrations to increase in the synaptic cleft britannica.compatsnap.comnih.gov. This elevated availability of serotonin, norepinephrine, and dopamine enhances synaptic transmission, which is believed to be the basis for its mood-elevating and antidepressant effects vedantu.compatsnap.com. The discovery of iproniazid's mechanism was a landmark in psychopharmacology, leading to the monoamine hypothesis of depression, which posits that a deficiency in these neurotransmitters may result in depression patsnap.comnih.gov.

Neuroprotective Effects against Excitotoxicity, drawing from Picolinic Acid research

Excitotoxicity is a pathological process in which neuronal damage or death is caused by the excessive stimulation of neurotransmitter receptors, particularly N-methyl-D-aspartate (NMDA) and other glutamate receptors. frontiersin.org This process is a common factor in various neurodegenerative diseases and acute neurological events. nih.gov A key area of investigation is the identification of compounds that can mitigate this harmful overstimulation.

Research into Picolinic acid, the parent compound of this compound, has provided a foundation for understanding potential neuroprotective mechanisms. Picolinic acid is an endogenous metabolite of L-tryptophan. nih.gov Studies have specifically examined its interaction with quinolinic acid, another tryptophan metabolite known to be an endogenous excitotoxin that can induce neuronal damage. nih.govnih.gov

Experiments in rat models have demonstrated that picolinic acid can selectively block the neurotoxic effects of quinolinic acid. nih.gov When quinolinic acid was administered alone into the substantia nigra, it caused a significant loss of tyrosine hydroxylase-positive cells, which are indicative of dopaminergic neurons. nih.gov However, when co-injected with picolinic acid, this neurotoxic effect was prevented, with no significant loss of these cells observed. nih.gov Notably, these investigations revealed that while picolinic acid antagonized the neurotoxic properties of quinolinic acid, it did not block its neuroexcitant effects. nih.gov This suggests a specific mechanism of action that interferes with the cell death cascade initiated by excitotoxicity rather than the initial neuronal excitation itself.

Given that this compound is a derivative of picolinic acid, its potential to exhibit similar neuroprotective properties against excitotoxicity is a logical area for scientific inquiry. The picolinic acid scaffold within its structure provides a rationale for investigating its ability to modulate excitotoxic pathways.

| Treatment Group (Administered to Substantia Nigra) | Observed Effect on Tyrosine Hydroxylase-Positive Cells | Behavioral Outcome (Circling Response) |

|---|---|---|

| Quinolinic Acid (120 nmol) | Large loss of cells | Ipsi- and contraversive circling, consistent with unilateral dopamine cell loss |

| Picolinic Acid (480 nmol) | No loss of cells | No circling response |

| Quinolinic Acid (120 nmol) + Picolinic Acid (480 nmol) | No loss of cells | No circling response |

Influence on Neurotransmitter Systems

The hydrazide moiety of this compound suggests a potential for interaction with various biological systems, including neurotransmitter pathways. The class of organic compounds known as hydrazides and their derivatives, hydrazide-hydrazones, have attracted attention from medicinal chemists for their wide-ranging biological activities. jconsortium.commdpi.com

Some hydrazides and analogous hydrazones have been identified as psychopharmacological agents, with a notable mechanism of action being the inhibition of monoamine oxidase (MAO). jconsortium.com MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, MAO inhibitors effectively increase the concentration and availability of these neurotransmitters in the brain. This modulation of neurotransmitter levels is the basis for the therapeutic effects of several antidepressant and neuro-modulatory drugs.

The presence of the 2-isopropylhydrazide group in the target compound's structure makes its potential influence on neurotransmitter systems, possibly through MAO inhibition, a subject of scientific interest. Further investigation is required to characterize the specific interactions, if any, between this compound and key components of neurotransmitter regulation.

Antioxidant Activity Investigations

Hydrazide derivatives are a class of compounds that have been recognized for their potential antioxidant activity. jconsortium.commdpi.com Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules the body produces as a reaction to environmental and other pressures.

While direct studies on this compound are limited, research on structurally related compounds provides valuable insights. Quantitative Structure-Activity Relationship (QSAR) analyses have been performed on derivatives of dipicolinic acid, a molecule structurally similar to picolinic acid, to determine the chemical features that contribute to antioxidant activity. nih.govscispace.com These studies have identified several important structural requirements for potent antioxidant effects. nih.gov

| Structural Feature | Influence on Antioxidant Activity |

|---|---|

| Number of Double Bonds | Lower number is favorable |

| Tertiary Nitrogen Atoms | Absence is favorable |

| Hydrogen Bond Donors | Higher number is favorable |

| Molecular Polarity | Enhanced polarity is favorable |

| Symmetry | Symmetrical moiety is favorable |

Structure Activity Relationship Sar Studies for Picolinic Acid, 2 Isopropylhydrazide Analogues

Impact of Isopropylhydrazide Moiety on Biological Activity

The isopropylhydrazide group is a critical pharmacophore in many biologically active molecules, notably in the class of monoamine oxidase (MAO) inhibitors. While direct biological data for picolinic acid, 2-isopropylhydrazide is not extensively available in the reviewed literature, the well-documented activity of its isomer, iproniazid (B1672159) (isonicotinic acid, 2-isopropylhydrazide), provides strong evidence for the functional importance of this moiety. Iproniazid was one of the first antidepressants discovered and its mechanism of action is the irreversible inhibition of MAO. The isopropylhydrazide portion of the molecule is essential for this activity.

The biological relevance of the hydrazide group is further underscored by the diverse pharmacological activities exhibited by hydrazide-containing compounds, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The reactivity of the hydrazide functional group allows it to act as a versatile scaffold in the synthesis of various heterocyclic compounds with a broad spectrum of biological activities.

Modifications to the Pyridine (B92270) Ring System and their Effects

The pyridine ring serves as a crucial scaffold for the attachment of the active moieties and its electronic properties and the position of its nitrogen atom significantly influence the biological activity of the molecule.

Positional Isomerism and Activity Modulation (e.g., comparison with Isonicotinic acid, 2-isopropylhydrazide)

The position of the nitrogen atom within the pyridine ring has a profound impact on the biological activity of pyridine carbohydrazide (B1668358) derivatives. A direct comparison between the picolinic acid (2-carboxy pyridine) and isonicotinic acid (4-carboxy pyridine) isomers bearing the 2-isopropylhydrazide side chain reveals significant differences in their monoamine oxidase (MAO) inhibitory activity.

Studies comparing the MAO inhibitory effects of iproniazid (isonicotinic acid, 2-isopropylhydrazide) and its picolinic acid analogue have shown that the isonicotinic acid derivative is a more potent inhibitor. This suggests that the placement of the carbohydrazide group at the 4-position of the pyridine ring is more favorable for MAO inhibition than at the 2-position. The electronic and steric environment created by the nitrogen atom at different positions likely influences the binding affinity of the molecule to the active site of the MAO enzyme.

The influence of the pyridine nitrogen's position on antibacterial activity has also been noted in other pyridine derivatives, where isomers exhibit different levels of inhibition against various bacterial strains. This highlights the critical role of the pyridine scaffold in modulating the biological activity of its derivatives.

Substituent Effects on the Pyridine Ring

The introduction of various substituents onto the pyridine ring can significantly alter the pharmacokinetic and pharmacodynamic properties of picolinic acid hydrazide analogues. While specific SAR studies on substituted this compound are limited, research on related nicotinic acid hydrazides provides valuable insights into the potential effects of such modifications.

In a series of nicotinic acid hydrazide derivatives evaluated for antitubercular activity, the nature and position of substituents on an attached aryl ring were found to be critical. For instance, the presence of lipophilic and electron-withdrawing groups, such as halogens, at the para position of a phenyl ring attached to the nicotinic acid core was shown to enhance antimycobacterial activity. This suggests that lipophilicity is a key factor influencing the ability of these compounds to penetrate the mycobacterial cell wall.

Influence of Hydrazide Linkage Modifications

The hydrazide linkage (-CO-NH-NH-) is a key structural feature that can be modified to generate a diverse range of derivatives with potentially altered biological activities. One of the most common modifications is the condensation of the terminal amino group of the hydrazide with aldehydes or ketones to form hydrazones (-CO-NH-N=CH-). This transformation introduces a new lipophilic domain and can significantly impact the molecule's biological profile.

Hydrazide-hydrazones are known to possess a wide array of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties. The formation of a hydrazone introduces a conjugated system that can influence the electronic properties of the entire molecule. The nature of the substituent introduced via the aldehyde or ketone can also have a profound effect on the biological activity. For example, the introduction of aromatic or heterocyclic rings can lead to enhanced potency and selectivity for certain biological targets.

While specific studies on the modification of the hydrazide linkage in this compound were not found, the extensive literature on the biological activities of hydrazide-hydrazones derived from other carboxylic acid hydrazides suggests that this would be a fruitful area for further investigation to modulate the activity of picolinic acid-based compounds.

Comparison with Parent Picolinic Acid and other Simple Picolinates

Picolinic acid itself exhibits a range of biological activities, most notably antimicrobial properties. When compared to its simple derivatives, such as sodium picolinate (B1231196) and transition metal picolinates, there are clear differences in the spectrum and potency of their antimicrobial action.

Picolinic acid and its sodium salt have demonstrated significant activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy is often pH-dependent, with greater activity observed at lower pH values.

The formation of metal complexes with picolinic acid can lead to a significant enhancement of its antimicrobial properties. Transition metal picolinates, such as those of zinc, copper, nickel, and cobalt, have been shown to possess broad-spectrum antibacterial activity, often exceeding that of picolinic acid alone. The chelation of the metal ion by the picolinic acid ligand is thought to facilitate the transport of the metal into the microbial cell, where it can disrupt essential enzymatic processes. The nature of the metal ion plays a crucial role in the antimicrobial potency and spectrum of the resulting complex.

The following tables summarize the comparative antimicrobial activity of picolinic acid and its simple derivatives against selected microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Picolinic Acid and its Sodium Salt

| Compound | Test Organism | MIC (mg/mL) at pH 5.0 | MIC (mg/mL) at pH 7.0 |

|---|---|---|---|

| Picolinic Acid | Staphylococcus aureus | 0.78 | 3.13 |

| Picolinic Acid | Bacillus subtilis | 0.20 | 0.78 |

| Picolinic Acid | Pseudomonas aeruginosa | 0.39 | 1.56 |

| Picolinic Acid | Candida albicans | 0.02 | 0.19 |

| Sodium Picolinate | Staphylococcus aureus | 0.78 | 3.13 |

| Sodium Picolinate | Bacillus subtilis | 0.20 | 0.78 |

| Sodium Picolinate | Pseudomonas aeruginosa | 0.39 | 1.56 |

Data sourced from Borawska et al. (2008). pan.olsztyn.plpan.olsztyn.pl

Table 2: Minimum Inhibitory Concentration (MIC) of Transition Metal Picolinates

| Compound | Test Organism | MIC (mg/mL) |

|---|---|---|

| Zinc Picolinate | Bacillus subtilis | 1.5 |

| Zinc Picolinate | Staphylococcus aureus | 0.5 |

| Zinc Picolinate | Escherichia coli | 0.5 |

| Nickel Picolinate | Bacillus subtilis | 0.5 |

| Nickel Picolinate | Staphylococcus aureus | 1.0 |

| Nickel Picolinate | Klebsiella pneumoniae | 0.5 |

| Copper Picolinate | Bacillus subtilis | 2.0 |

| Copper Picolinate | Staphylococcus aureus | 0.5 |

| Copper Picolinate | Escherichia coli | 0.5 |

| Cobalt Picolinate | Bacillus subtilis | 0.5 |

| Cobalt Picolinate | Staphylococcus aureus | 1.0 |

Data sourced from Oladipo et al. (2013). scihub.org

These findings demonstrate that while the picolinic acid scaffold possesses inherent antimicrobial activity, this can be significantly modulated by derivatization, with metal chelation being a particularly effective strategy for enhancing potency.

Computational and Theoretical Investigations of Picolinic Acid, 2 Isopropylhydrazide

Molecular Docking and Dynamics Simulations for Target Identification

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as iproniazid (B1672159), interacts with a protein target at the atomic level. These methods have been crucial in confirming that iproniazid's primary targets are the monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B.

Docking studies simulate the binding pose of iproniazid within the active site of the MAO enzymes. These simulations have revealed that iproniazid fits within the binding cavity near the flavin adenine dinucleotide (FAD) cofactor, which is essential for the enzyme's catalytic activity. The results highlight key amino acid residues that form stabilizing interactions with the inhibitor. For MAO-B, residues such as Tyr398 and Tyr435 are noted to form hydrophobic interactions, which are crucial for the initial binding of the inhibitor nih.gov.

Molecular dynamics simulations extend these findings by modeling the behavior of the iproniazid-MAO complex over time. These simulations provide insights into the stability of the binding pose and the flexibility of both the ligand and the protein. This dynamic view helps to confirm that the interactions predicted by docking are maintained, solidifying the understanding of how iproniazid recognizes and binds to its target enzymes.

| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| MAO-A | Key hydrophobic residues, proximity to FAD cofactor | Hydrophobic Interactions, van der Waals forces |

| MAO-B | Tyr326, Phe343, Tyr398, Tyr435, Ile199, Cys172 | Hydrophobic Interactions, π-π Stacking |

Quantum Chemical Calculations to Elucidate Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules like iproniazid. These calculations provide a detailed understanding of the molecule's properties that govern its biological activity.

A key focus of these studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability worldscientific.comarabjchem.org. A smaller gap generally suggests that a molecule is more reactive. DFT calculations can precisely determine this energy gap for iproniazid, offering a theoretical basis for its ability to interact with and inhibit MAO.

Furthermore, these calculations can map the electrostatic potential on the molecule's surface, identifying electron-rich and electron-deficient regions. This information is vital for predicting which parts of the iproniazid molecule are likely to engage in electrostatic interactions or be susceptible to chemical reactions, such as the oxidation step required for its mechanism of action.

| Property | Significance |

|---|---|

| HOMO Energy | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | A smaller gap correlates with higher chemical reactivity and lower kinetic stability worldscientific.comarabjchem.org. |

| Dipole Moment | Reflects the polarity of the molecule, influencing its solubility and interactions in a biological environment. |

In Silico Prediction of Interaction Mechanisms

Iproniazid is known to be an irreversible inhibitor of MAO, meaning it forms a permanent covalent bond with the enzyme. nih.gov Computational methods are instrumental in elucidating the step-by-step mechanism of this inhibition.

The process begins with the non-covalent binding of iproniazid in the MAO active site, as predicted by molecular docking. Following this, computational studies, including quantum mechanics/molecular mechanics (QM/MM) simulations, can model the chemical reaction that leads to irreversible inhibition. This reaction involves the oxidation of iproniazid's hydrazine (B178648) group by the FAD cofactor. This oxidation generates a highly reactive intermediate species. This reactive intermediate then forms a covalent bond with the N5 atom of the FAD cofactor, permanently inactivating the enzyme. nih.govst-andrews.ac.uk QM/MM simulations can calculate the energy barriers for each step of this process, identifying the rate-limiting step and providing a detailed picture of the chemical transformation. nih.gov

Ligand-Based and Structure-Based Drug Design Principles

The discovery of iproniazid's MAO-inhibiting properties was a landmark event that initiated the development of a whole class of antidepressant drugs. nih.govresearchgate.net The computational insights gained from studying iproniazid have been fundamental to both ligand-based and structure-based drug design approaches for creating new, more selective MAO inhibitors.

Ligand-based drug design uses the chemical structures of known active molecules like iproniazid to create a pharmacophore model. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for MAO inhibition. Researchers can then computationally screen large databases of compounds to find new molecules that match this pharmacophore, identifying potential new drug candidates.

Structure-based drug design relies on the known 3D crystal structures of MAO-A and MAO-B. nih.gov With a detailed map of the active site, including the binding pose of inhibitors like iproniazid, medicinal chemists can rationally design novel molecules that are predicted to fit perfectly into the binding site. This approach allows for the optimization of interactions with specific amino acid residues to enhance potency and, crucially, selectivity for either MAO-A or MAO-B, which can help in minimizing unwanted side effects. researchgate.net

Analytical Methodologies for Picolinic Acid, 2 Isopropylhydrazide and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of iproniazid (B1672159) and related compounds, providing the necessary separation from complex sample matrices. Gas chromatography (GC) has been explored, with studies examining various stationary phases like Versamid-930, Versamid-900, XE-60, and OV-225 for the quantitative analysis of iproniazid. nih.gov However, liquid chromatography techniques are more widely reported.

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the determination of iproniazid and its analogs, such as isoniazid (B1672263). nih.govbrieflands.com Various HPLC methods utilize reversed-phase columns, most commonly C18, for separation. sielc.comnih.gov

The mobile phase composition is a critical parameter for achieving optimal separation. A typical mobile phase for iproniazid analysis consists of a mixture of acetonitrile and water with phosphoric acid. sielc.com For the simultaneous analysis of related compounds like isoniazid, pyrazinamide, and rifampicin, a gradient elution with a mobile phase of phosphate buffer and acetonitrile has been successfully employed. nih.govsciensage.info Detection is commonly performed using ultraviolet (UV) detectors, with the wavelength of maximum absorbance for isoniazid, a structurally similar compound, being 265 nm. unomaha.edu

| Analyte | Column | Mobile Phase | Detector | Key Findings | Reference |

|---|---|---|---|---|---|

| Iproniazid | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), water, and phosphoric acid | MS-compatible (requires replacing phosphoric acid with formic acid) | A simple reverse-phase method suitable for analysis and scalable for preparative separation. | sielc.com |

| Isoniazid (related compound) | Reversed-phase C-18 | 5.3% ethanol, 93.7% water, and 1% acetic acid | UV/Vis at 265 nm | Isocratic method with a retention time of 2.2 minutes. | unomaha.edu |

| Isoniazid and Acetylisoniazid (metabolite) | Pinnacle II C18 | 0.05 M ammonium acetate buffer (pH 6):acetonitrile (99:1, v/v) | UV at 275 nm | Simultaneous measurement with retention times of 7.3 min (Isoniazid) and 9.9 min (Acetylisoniazid). | |

| Isoniazid, Pyrazinamide, Rifampicin | C18 (5 µm) | Gradient of water and methanol | UV | A sensitive and specific method for simultaneous determination of first-line anti-TB drugs. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the analysis of iproniazid and its metabolites compared to HPLC with conventional detectors. researchgate.net This technique is particularly valuable for quantifying low concentrations of analytes in complex biological matrices like plasma and urine. nih.govnih.govnih.govbibliomed.org

In LC-MS/MS methods, electrospray ionization (ESI) is commonly used, often in the positive ion mode, as the molecular structures of iproniazid and its analogs contain nitrogen atoms that can readily accept a proton. bibliomed.org The analysis is typically performed in the multiple reaction monitoring (MRM) mode, which enhances specificity by monitoring a specific precursor ion to product ion transition. nih.govnih.gov For instance, in the analysis of the related compound isoniazid, the transition m/z 138.1 → 121.0 is monitored. academicjournals.org

Sample preparation for LC-MS/MS analysis often involves protein precipitation or solid-phase extraction (SPE) to remove matrix interferences. nih.govnih.gov The choice of chromatographic column and mobile phase is crucial to separate the analyte from endogenous components and minimize matrix effects. academicjournals.org

| Analyte(s) | Sample Matrix | Sample Preparation | Ionization/Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| Isoniazid and Acetyl-isoniazid | Urine | Solid Phase Extraction (SPE) | Positive ESI / MRM | A robust and reproducible method with a calibration range of 0.234 to 30.0 µg/mL. | nih.gov |

| Isoniazid, Ethambutol, Pyrazinamide | Plasma | One-step extraction (Ostro™ plate) | ESI / MRM | High-throughput method with a run time of 4.2 minutes. | nih.gov |

| Isoniazid and four primary metabolites | Plasma | Derivatization for hydrazine (B178648) and acetylhydrazine | ESI / MRM | Successfully quantified isoniazid and its metabolites, including the reactive hydrazine species. | nih.gov |

| Iproniazid | N/A | N/A | ESI / FT (Q Exactive Plus Orbitrap) | High-quality mass spectral data available for structural confirmation. | mzcloud.org |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and identification of iproniazid. Mass spectrometry (MS) and Electron Paramagnetic Resonance (EPR) spectroscopy have been employed to characterize the molecule and its reactive intermediates.

Mass spectral data for iproniazid is available in public databases. The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern that can be used for identification. nist.gov High-resolution mass spectrometry, such as that performed on an Orbitrap instrument, provides accurate mass data, which aids in confirming the elemental composition (C9H13N3O for iproniazid). mzcloud.orgnist.gov

Electron Paramagnetic Resonance (EPR) spectroscopy, using a fast-flow technique, has been utilized for the direct observation of the short-lived hydrazyl radical of iproniazid. nih.gov This technique is crucial for studying reactive intermediates that may be involved in the compound's mechanism of action. The hyperfine coupling constants of the radical species can be measured and compared with theoretical values calculated by density functional formalism to confirm assignments. nih.gov

Derivatization Strategies for Enhanced Detection Sensitivity

Derivatization is a chemical modification process used to improve the analytical properties of a compound. mdpi.comresearchgate.net For compounds like iproniazid and isoniazid, derivatization can enhance volatility for GC analysis or introduce a chromophore or fluorophore for improved UV or fluorescence detection in HPLC. nih.govscispace.com It can also improve ionization efficiency and provide specific fragmentation patterns for LC-MS/MS analysis. ddtjournal.comnih.gov

The hydrazide moiety of iproniazid is a primary target for derivatization. nih.gov Aldehydes, such as trans-cinnamaldehyde, react with the hydrazide to form a stable Schiff base. nih.gov This reaction has been shown to improve the detection of the related compound isoniazid by HPLC-UV. nih.govscispace.com Other reagents used for the derivatization of isoniazid include 6-methyl-2-pyridinecarboxaldehyde and salicylaldehyde. scispace.com

For the analysis of hydrazine and acetylhydrazine, metabolites of isoniazid, derivatization with p-tolualdehyde has been used prior to LC-MS/MS analysis to form stable derivatives that are amenable to chromatographic separation and mass spectrometric detection. nih.gov This strategy is essential for quantifying these small, reactive, and otherwise difficult-to-measure metabolites.

| Derivatizing Reagent | Analyte Functional Group | Purpose | Analytical Technique | Reference |

|---|---|---|---|---|

| trans-Cinnamaldehyde | Hydrazide | Forms a stable Schiff base, improving UV detection. | HPLC-UV, MALDI IMS | nih.gov |

| 6-methyl-2-pyridinecarboxaldehyde | Hydrazide | Enhances sensitivity and improves the detection limit. | HPLC-UV | scispace.com |

| Salicylaldehyde | Hydrazide | Precolumn derivatization for enhanced detection. | HPLC-UV | scispace.com |

| p-Tolualdehyde | Hydrazine | Forms a stable derivative for quantification of reactive metabolites. | LC-MS/MS | nih.gov |

Future Research Directions and Potential Applications

Development of Next-Generation Analogues and Derivatives

The primary challenge that led to the clinical decline of iproniazid (B1672159) was its safety profile, particularly its liver toxicity. wikipedia.org This historical challenge provides a clear directive for future research: the development of next-generation analogues and derivatives that retain therapeutic efficacy while minimizing adverse effects. Chemical synthesis programs could focus on modifying the iproniazid scaffold to alter its metabolic fate, a key factor in its toxicity.

Research efforts could be directed towards:

Modulating the Hydrazine (B178648) Moiety: The isopropylhydrazine part of the molecule is crucial for its MAO-inhibiting activity but is also implicated in its toxicity through the formation of reactive metabolites. wikipedia.org Future synthetic strategies could explore the creation of derivatives that replace or structurally shield this group to reduce the potential for forming hepatotoxic radicals, without abolishing its ability to inhibit MAO.

Improving Selectivity: Iproniazid is a non-selective inhibitor of both MAO-A and MAO-B. wikipedia.orgpatsnap.com Synthesizing analogues with greater selectivity for one isoenzyme over the other could lead to more targeted therapeutic effects and a better side-effect profile. For instance, selective MAO-B inhibitors are used in Parkinson's disease, while selective MAO-A inhibitors are effective for depression. taylorandfrancis.com

Enhancing Pharmacokinetic Properties: Modern medicinal chemistry can be used to design derivatives with improved absorption, distribution, metabolism, and excretion (ADME) profiles. This could lead to lower required therapeutic doses and reduced potential for toxicity. Studies on derivatives of the related compound, isoniazid (B1672263), have shown that incorporating moieties like adamantane (B196018) can increase lipophilicity and potentially alter metabolism, providing a template for such investigations. nih.gov

| Compound | Modification Strategy | Potential Advantage |

| Iproniazid Analogue 1 | Isosteric replacement of hydrazine | Reduced formation of reactive metabolites |

| Iproniazid Analogue 2 | Introduction of bulky substituents near hydrazine | Steric hindrance to metabolic activation |

| Iproniazid Analogue 3 | Alteration of the picolinic acid ring | Enhanced selectivity for MAO-A or MAO-B |

Integration with Omics Technologies for Comprehensive Biological Profiling

The tools available to researchers have evolved dramatically since iproniazid was in clinical use. Modern "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer the potential for an unprecedentedly detailed understanding of how iproniazid affects biological systems.

Proteomics and Metabolomics: These technologies can create a detailed map of the protein and metabolite changes that occur in cells or organisms exposed to iproniazid. researchgate.net This could pinpoint the specific pathways disrupted by the drug that lead to hepatotoxicity. For example, integrated proteomic and metabolomic studies on the related compound isoniazid have been used to explore mechanisms of neurotoxicity, identifying disruptions in pathways like the peroxisome proliferator-activated receptors (PPAR) pathway. nih.govresearchgate.net A similar approach could provide a comprehensive signature of iproniazid's effects, distinguishing its therapeutic actions from its toxicological ones.

Transcriptomics: Analyzing changes in gene expression (the transcriptome) in response to iproniazid can reveal the genetic circuits it influences. Large-scale transcriptomic datasets, such as those from the NIH Library of Integrated Network-Based Cellular Signatures (LINCS) project, could be used to profile the effects of iproniazid across various cell lines, helping to predict its toxicity and potential efficacy for new indications. acs.org

Pharmacogenomics: Individual genetic variations can influence how a person metabolizes a drug. rsc.org The metabolism of iproniazid to isoniazid, which is then subject to N-acetylation, suggests that an individual's "acetylator phenotype" could influence their response and susceptibility to toxicity. wikipedia.org Modern pharmacogenomic studies could identify specific genetic markers that predict which individuals are at higher risk, a concept that was not feasible during iproniazid's initial clinical use.

Advanced Mechanistic Studies using Molecular Biology Tools

While the primary mechanism of iproniazid is understood to be the irreversible inhibition of monoamine oxidase, advanced molecular biology tools can provide a much deeper and more nuanced picture of its actions. vedantu.comdrugbank.com

Future research could employ:

CRISPR-Cas9 Gene Editing: This technology could be used in cell culture models to systematically knock out genes and identify which ones are essential for iproniazid's toxic effects. This could confirm the role of specific metabolic enzymes (like CYP450) in creating toxic metabolites and potentially uncover novel pathways involved in its mechanism.

High-Resolution Structural Biology: Techniques like cryo-electron microscopy (cryo-EM) could be used to determine the high-resolution structure of MAO enzymes irreversibly bound to iproniazid. This would provide precise details of the chemical interaction and could guide the design of new, reversible, or more selective inhibitors.

Advanced Imaging Techniques: High-content imaging and fluorescent probes could be used to visualize the downstream effects of MAO inhibition in real-time within neurons. This would allow researchers to study changes in neurotransmitter vesicle trafficking, mitochondrial function, and synaptic plasticity with greater detail than ever before.

Collaborative Interdisciplinary Research Initiatives

Revitalizing research into a compound like iproniazid would benefit significantly from collaborative, interdisciplinary efforts that bring together experts from various fields. The complexity of understanding its effects, from molecular interactions to clinical outcomes, necessitates a team science approach.

Future initiatives could include:

Academia-Industry Partnerships: Pharmaceutical companies with expertise in medicinal chemistry and drug development could partner with academic labs specializing in neuroscience, toxicology, and systems biology. This would bridge the gap between basic discovery and the preclinical development of safer analogues.

Consortia for Omics Profiling: Large-scale initiatives, similar to existing programs in cancer or psychiatric genetics, could be formed to generate comprehensive omics data on iproniazid and its derivatives across standardized preclinical models. bipolardiscoveries.org This would create a valuable public resource for the entire research community.

Global Health Collaborations: Given that iproniazid was originally developed for tuberculosis, collaborative research could explore whether novel derivatives have activity against drug-resistant strains of Mycobacterium tuberculosis. technologyjournal.netnih.gov Partnerships involving institutions in regions with a high burden of tuberculosis could accelerate this research. nih.gov

By leveraging modern scientific approaches, the historical chapter on Picolinic acid, 2-isopropylhydrazide may not be closed. A renewed, systematic investigation into this potent molecule and its chemical space could yet yield valuable scientific insights and novel therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.